molecular formula C25H30FNO4S B3038577 Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate CAS No. 866153-21-1

Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate

Cat. No.: B3038577
CAS No.: 866153-21-1
M. Wt: 459.6 g/mol
InChI Key: YGFKYBPGTCINOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

diethyl 2-[(4-tert-butylphenyl)methylsulfanyl-(2-fluoroanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FNO4S/c1-6-30-23(28)21(24(29)31-7-2)22(27-20-11-9-8-10-19(20)26)32-16-17-12-14-18(15-13-17)25(3,4)5/h8-15,27H,6-7,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFKYBPGTCINOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(NC1=CC=CC=C1F)SCC2=CC=C(C=C2)C(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.